molecular formula C6H3BrF3N B1381866 2-Bromo-3-fluoro-4-(difluoromethyl)pyridine CAS No. 1806770-16-0

2-Bromo-3-fluoro-4-(difluoromethyl)pyridine

Cat. No. B1381866
M. Wt: 225.99 g/mol
InChI Key: BNIRFNNAOGXYEU-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as halopyridines . It is a dihalogenated heterocyclic building block that is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

The synthesis of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” involves the use of 2-Fluoro-4-(trifluoromethyl)pyridine as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Molecular Structure Analysis

The molecular formula of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” is C6H3BrF3N . The structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, fluoro, and difluoromethyl groups at positions 2, 3, and 4 respectively .


Chemical Reactions Analysis

“2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” is 225.99 g/mol . It has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Bromo-3-fluoro-4-(difluoromethyl)pyridine is utilized in the synthesis of various fluorinated pyridines, which are crucial in pharmaceutical and radiopharmaceutical research. For instance, a study by Brugarolas et al. (2016) demonstrated the synthesis of meta-substituted fluoropyridines through direct radiofluorination, highlighting the compound's potential in creating structures important for medicinal applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

Intermediate for Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Wang et al. (2016) illustrated its use in creating complex molecular structures, signifying its versatility in synthetic organic chemistry (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

Halogen-rich Intermediate for Medicinal Chemistry

In medicinal chemistry research, 2-Bromo-3-fluoro-4-(difluoromethyl)pyridine is a valuable halogen-rich intermediate. Wu et al. (2022) reported its use in synthesizing unique pyridines, contributing to the development of compounds with desired functionalities for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Synthesis of Fluorinated Radioligands

The compound has applications in synthesizing fluorinated radioligands for imaging central nicotinic acetylcholine receptors. Dollé et al. (1998) synthesized a fluoro compound closely related to the high-affinity nicotinic ligand A-85380, demonstrating its potential in neuroimaging and neuroscience research (Dollé, Valette, Bottlaender, Hinnen, Vaufrey, Guenther, & Crouzel, 1998).

Novel Synthesis Methods

This pyridine derivative is also pivotal in developing novel synthesis methods for N-difluoromethylated pyridines and quinolones, as detailed by Gandioso et al. (2020), which expands the arsenal of tools available for chemical synthesis (Gandioso, El Fakiri, Rovira, & Marchán, 2020).

Future Directions

The future directions of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” research are promising. It is expected that many novel applications of this compound will be discovered in the future . For example, several “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

2-bromo-4-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIRFNNAOGXYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-4-(difluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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